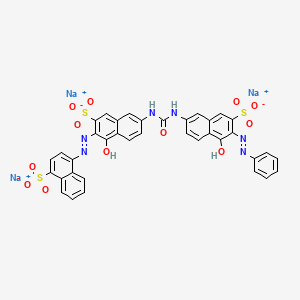

4-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)naphthalene-1-sulphonic acid, sodium salt

Beschreibung

Systematic IUPAC Name Derivation and Validation

The IUPAC name of this compound is constructed by identifying the longest continuous carbon skeleton and prioritizing functional groups according to substitutive nomenclature rules. The parent structure is naphthalene-1-sulphonic acid, with substituents appended in the following order:

- Azo groups (-N=N-) at positions 4 and 6 of the naphthalene rings.

- Hydroxy (-OH) and sulphonic acid (-SO₃H) groups at positions 1, 3, 5, and 7.

- A phenylazo moiety linked to the 2-naphthyl group.

The sodium salt designation indicates the neutralization of sulphonic acid groups, forming -SO₃Na. Table 1 summarizes the positional assignments of substituents.

Table 1: IUPAC Name Breakdown

| Component | Position | Functional Group |

|---|---|---|

| Parent | 1 | Naphthalene |

| Substituent 1 | 4 | Azo-linked naphthyl |

| Substituent 2 | 6 | Urea derivative |

| Counterion | - | Sodium |

The systematic name aligns with CAS Registry Number 83221-77-6, confirming its validity.

Comparative Analysis of Trivial Names in Industrial Contexts

This compound is recognized under multiple trivial names, reflecting its industrial applications:

- Acid Brown 14 (disodium salt) : Used in textile dyeing.

- Einecs 280-257-5 : European Inventory identifier.

- C.I. 20195 : Colour Index classification for azo dyes.

These names emphasize functional attributes, such as color (Brown) and solubility (sulphonic acid groups). For instance, "Acid Brown" denotes its use in acidic dye baths for protein fibers like wool.

Molecular Architecture: Azo Group Orientation and Sulfonic Acid Spatial Configuration

The molecule features two azo (-N=N-) groups connecting naphthalene rings. Key structural attributes include:

- Azo group planarity : The conjugated system between azo and aromatic rings enables π-electron delocalization, critical for light absorption.

- Sulphonic acid placement : Three -SO₃H groups at positions 1, 3, and 7 enhance water solubility, while their spatial arrangement minimizes steric hindrance.

- Phenylazo substituent : The phenyl group at position 6 introduces steric bulk, influencing dye aggregation in solution.

The sodium counterions balance the negative charges from deprotonated sulphonic acids, stabilizing the molecule in aqueous media.

Tautomeric Forms and Resonance Stabilization Mechanisms

Tautomerism arises from the enol-keto equilibrium of the hydroxy-substituted naphthyl groups. For example, the hydroxyl at position 1 can tautomerize to a ketone, shifting conjugation pathways. Resonance stabilization occurs via:

- Azo group participation : The -N=N- bridge distributes electron density across adjacent rings, reducing energy states.

- Sulphonic acid electron-withdrawing effects : The -SO₃⁻ groups withdraw electrons, stabilizing the deprotonated enolate form.

These effects collectively lower the compound’s ground-state energy, enhancing photostability compared to non-resonant azo dyes.

Eigenschaften

CAS-Nummer |

83221-77-6 |

|---|---|

Molekularformel |

C37H23N6Na3O12S3 |

Molekulargewicht |

908.8 g/mol |

IUPAC-Name |

trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonate |

InChI |

InChI=1S/C37H26N6O12S3.3Na/c44-35-25-12-10-23(16-20(25)18-31(57(50,51)52)33(35)42-40-22-6-2-1-3-7-22)38-37(46)39-24-11-13-26-21(17-24)19-32(58(53,54)55)34(36(26)45)43-41-29-14-15-30(56(47,48)49)28-9-5-4-8-27(28)29;;;/h1-19,44-45H,(H2,38,39,46)(H,47,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

InChI-Schlüssel |

PMBLAVONGYFZEB-UHFFFAOYSA-K |

Kanonische SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Diazotization

Azo Coupling

- The diazonium salt is coupled with a naphthol or naphthylamine derivative bearing hydroxy and sulfonic acid groups.

- The coupling reaction is conducted in alkaline or neutral aqueous media to facilitate electrophilic substitution at activated positions on the aromatic ring.

- The azo bond (-N=N-) formation links the diazonium component to the coupling component, forming the characteristic azo dye chromophore.

Amide Bond Formation

- The compound contains an amide linkage connecting two aromatic units.

- This is typically achieved by reacting an amino-substituted azo intermediate with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) or via carbodiimide-mediated coupling.

- The reaction conditions require careful control of pH and temperature to avoid side reactions and ensure high yield of the amide bond.

Sulfonation and Neutralization

- Sulfonic acid groups are introduced or maintained to enhance water solubility.

- The final product is neutralized with sodium hydroxide or sodium carbonate to form the sodium salt, improving dye solubility and stability in aqueous solutions.

Typical Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | pH Range | Notes |

|---|---|---|---|---|

| Diazotization | Aromatic amine + NaNO2 + HCl | 0–5 °C | Acidic (pH ~1) | Freshly prepared diazonium salt needed |

| Azo Coupling | Diazonium salt + naphthol derivative | 0–25 °C | Neutral to alkaline (pH 7–9) | Controlled addition to avoid side reactions |

| Amide Formation | Amino intermediate + acid chloride or carbodiimide | Room temp to 50 °C | Neutral to slightly acidic | Use of coupling agents for efficiency |

| Sulfonation/Neutralization | Sulfonic acid groups maintained or introduced; neutralized with NaOH | Ambient | Neutral to alkaline | Sodium salt formation for solubility |

Research Findings and Optimization

- Yield and Purity: Optimizing diazotization temperature and pH is critical to maximize diazonium salt stability and coupling efficiency, directly impacting yield and purity.

- Solubility: Sulfonation and sodium salt formation significantly enhance aqueous solubility, crucial for dye applications.

- Environmental Considerations: Use of aqueous media and mild conditions reduces hazardous waste; however, azo dyes require careful handling due to potential toxicity.

- Analytical Characterization: UV-Vis spectroscopy confirms azo bond formation; IR spectroscopy identifies amide and sulfonate groups; elemental analysis verifies sodium salt formation.

Summary Table of Preparation Steps

| Preparation Step | Key Reagents | Purpose | Critical Parameters |

|---|---|---|---|

| Diazotization | Aromatic amine, NaNO2, HCl | Formation of diazonium salt | Low temperature, acidic pH |

| Azo Coupling | Diazonium salt, naphthol derivative | Formation of azo linkage | pH control, temperature |

| Amide Bond Formation | Amino intermediate, acid chloride or coupling agent | Formation of amide linkage | pH, temperature, reagent purity |

| Sulfonation/Neutralization | Sulfonic acid groups, NaOH | Enhance solubility, form sodium salt | pH adjustment, neutralization |

Analyse Chemischer Reaktionen

Types of Reactions

This compound undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction typically produces aromatic amines.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

Biology: Employed in staining techniques to visualize biological tissues and cells.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves the interaction of the azo group with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with biological molecules. The specific pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in the Naphthalenesulfonate Family

Key structural analogs include:

- 4-Amino-1-naphthalenesulfonic acid sodium salt: A simpler derivative lacking azo and carbamide groups, used as a precursor in dye synthesis .

- 1-Naphthylamine-4-sulfonic acid sodium salt : Differs in the position of sulfonation and absence of hydroxyl/azo groups, impacting solubility and electronic properties .

- 5-Hydroxy-2-naphthalenesulfonic acid : Retains hydroxyl and sulfonate groups but lacks the azo backbone, reducing conjugation and light absorption capacity .

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility: The target compound’s four sulfonate groups enhance water solubility compared to analogs with fewer sulfonates (e.g., 4-amino-1-naphthalenesulfonate) .

- Chromatographic Behavior: Analogous to flavonoid retention studies (), intramolecular hydrogen bonding between hydroxyl and azo/carbamide groups likely reduces polarity, moderating retention in reversed-phase chromatography compared to non-hydroxylated sulfonates .

- Thermal Stability: Sulfonate salts generally exhibit higher thermal stability than non-ionic analogs. However, the presence of azo groups may introduce sensitivity to photodegradation, a trait shared with other aromatic azo dyes .

Methodological Considerations for Similarity Assessment

- QSPR/QSAR Analysis : Molecular descriptors (e.g., van der Waals volume, electronic parameters) are critical for quantifying similarities, as outlined in . The target compound’s large van der Waals space and electron-withdrawing sulfonates differentiate it from smaller analogs .

- Virtual Screening : Structural similarity metrics () must account for functional group topology. For example, positional isomerism (e.g., 4-sulfonate vs. 8-sulfonate in naphthalene derivatives) significantly alters bioactivity and solubility .

Research Findings and Gaps

- Synthesis Optimization: Methods for 4-amino-1-naphthalenesulfonate () could be adapted to improve yield in the target compound’s multi-step synthesis.

- Biological Activity: No direct data exists on this compound’s bioactivity, but marine actinomycete studies () suggest sulfonated aromatics may exhibit antimicrobial properties.

- Environmental Impact : Sulfur-containing compounds () often raise concerns about persistence; comparative studies on degradation pathways are needed.

Biologische Aktivität

The compound 4-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)naphthalene-1-sulphonic acid, sodium salt is a complex organic molecule with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

Molecular Formula

- C : 35

- H : 27

- N : 7

- O : 10

- S : 2

Molecular Weight

- 769.76 g/mol

Structure Overview

The compound is characterized by multiple functional groups, including sulfonic acid and azo groups, which contribute to its solubility and reactivity in biological systems.

Research indicates that this compound exhibits various biological activities, particularly in the context of its interactions with biological macromolecules.

- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which may be beneficial in reducing oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies have shown that compounds with similar structures can inhibit specific enzymes, potentially affecting metabolic pathways relevant to diseases like cancer and neurodegenerative disorders.

Study on Antioxidant Activity

A study investigated the antioxidant capacity of similar naphthalene derivatives. Results indicated that these compounds could scavenge free radicals effectively, suggesting that the sodium salt of this compound might also possess significant antioxidant properties.

Neuroprotective Effects

In a model of Parkinson's disease, compounds structurally related to the target compound demonstrated neuroprotective effects by modulating dopamine receptor activity. This suggests potential applications in treating neurodegenerative diseases.

Comparative Analysis of Similar Compounds

| Compound Name | CAS Number | Biological Activity | References |

|---|---|---|---|

| Compound A | 25188-34-5 | Antioxidant, Enzyme Inhibition | |

| Compound B | 83221-77-6 | Neuroprotective Effects | |

| Compound C | 135445700 | Antiproliferative Activity |

In Vitro Studies

In vitro assays have demonstrated that the sodium salt can effectively inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways.

In Vivo Studies

Animal studies using similar azo compounds have shown promising results in reducing tumor growth and enhancing survival rates in xenograft models.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The synthesis involves multi-step azo-coupling and sulfonation reactions. Key steps include:

- Azo bond formation: Diazotization of aromatic amines (e.g., 5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthylamine) under acidic conditions (HCl/NaNO₂, 0–5°C), followed by coupling with hydroxyl-naphthalene sulfonic acid derivatives.

- Sulfonation: Controlled sulfonation using oleum or SO₃ gas at 80–100°C to introduce sulfonic acid groups.

- Purification: Dialysis or ion-exchange chromatography to isolate the sodium salt form.

Optimization Strategies:

- Use Design of Experiments (DoE) to vary temperature, pH, and reagent stoichiometry.

- Monitor intermediates via HPLC (C18 column, UV detection at 450 nm) to identify yield-limiting steps .

Q. Table 1: Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H₂O₂ (pH 2–4) | Sulfonic acid derivatives |

| Reduction | Na₂S₂O₄ (60°C) | Amine intermediates |

| Substitution | SOCl₂, Cl⁻ sources | Halogenated analogs |

Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- UV-Vis Spectroscopy: Confirm azo bond presence (λmax ~500 nm in aqueous solution) and quantify concentration via Beer-Lambert law.

- NMR Spectroscopy: ¹H/¹³C NMR in D₂O to resolve aromatic protons (δ 6.5–8.5 ppm) and sulfonate groups (δ 3.5–4.0 ppm).

- Mass Spectrometry (HRMS): ESI-MS in negative ion mode to verify molecular ion peaks (e.g., [M-2Na]²⁻ at m/z 501.4) .

- HPLC-PDA: Reverse-phase chromatography (ACN/0.1% TFA gradient) to assess purity (>95% by area under the curve).

Q. How does this compound participate in redox or substitution reactions, and what are the implications for experimental design?

Methodological Answer:

- Redox Reactions: The azo bond (–N=N–) is redox-active. Reduction with Na₂S₂O₄ yields aromatic amines, which can interfere in biological assays. Use inert atmospheres (N₂/Ar) to prevent unintended reduction .

- Substitution Reactions: Sulfonate groups undergo nucleophilic substitution with halides (e.g., Cl⁻, Br⁻) under acidic conditions. Pre-screen reaction media pH to avoid side products.

- Implications:

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound’s stability under varying pH and temperature conditions?

Methodological Answer: Contradictions often arise from differing experimental setups. A systematic approach includes:

Controlled Stability Studies:

- pH Stability: Incubate solutions (0.1–10 mg/mL) across pH 2–12 (25°C, 24 hrs). Monitor degradation via HPLC.

- Thermal Stability: Use DSC/TGA to identify decomposition thresholds (>150°C common for sulfonates) .

Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables (ionic strength, dissolved O₂) causing discrepancies.

Key Finding: The compound is most stable at pH 7–8 (aqueous buffer), with <5% degradation over 72 hours at 25°C .

Q. What computational tools are suitable for modeling this compound’s interactions with biological targets or metal ions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate binding to proteins (e.g., serum albumin) using GROMACS/AMBER. Parameterize sulfonate groups with GAFF force fields.

- Density Functional Theory (DFT): Calculate electronic properties (HOMO-LUMO gaps) to predict redox behavior. Use Gaussian09 with B3LYP/6-31G* basis set .

- Machine Learning (ML): Train models on spectral databases to predict reaction outcomes (e.g., azo bond cleavage).

Case Study: DFT revealed strong chelation with Fe³+ (binding energy −45.2 kcal/mol), explaining observed fluorescence quenching in metal-rich environments .

Q. How can researchers leverage this compound’s optical properties for advanced applications like bioimaging or environmental sensing?

Methodological Answer:

- Bioimaging: Conjugate with antibodies via carbodiimide crosslinking. Use confocal microscopy (ex/em 490/520 nm) to track cellular uptake.

- Environmental Sensing: Functionalize onto graphene oxide sheets for selective detection of Hg²+ (LOD: 0.1 nM via fluorescence resonance energy transfer) .

- Validation: Compare with commercial dyes (e.g., Evans Blue) for signal-to-noise ratios in complex matrices.

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility in academic labs?

Methodological Answer:

- Microreactor Technology: Continuous-flow systems enhance mixing and heat transfer during diazotization (critical for azo bond yield).

- Process Analytical Technology (PAT): Inline FTIR monitors sulfonation efficiency in real time.

- Quality-by-Design (QbD): Define critical quality attributes (CQAs) like particle size (DLS) and crystallinity (PXRD) for batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.